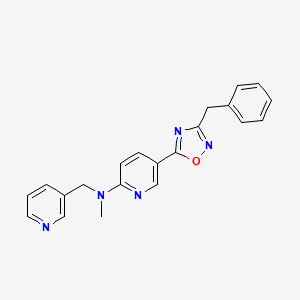![molecular formula C14H12BrClN2O2 B4929978 N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline (abbreviated as BENC) is a chemical compound that has been extensively studied for its biological and pharmacological properties. BENC is a member of the nitroaniline family, which is known for its diverse range of biological activities.
Mechanism of Action
The mechanism of action of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been shown to inhibit the activity of DNA polymerase, which is involved in DNA replication. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. In addition, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of microorganisms, reduce inflammation, and inhibit the growth of cancer cells. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has also been shown to have antioxidant properties, which may contribute to its biological activities.
Advantages and Limitations for Lab Experiments
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its biological and pharmacological properties. However, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline also has some limitations. It has low solubility in water, which can make it difficult to work with in certain experiments. In addition, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has not been extensively studied in vivo, which limits its potential as a therapeutic agent.
Future Directions
There are several future directions for research on N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline. One area of research could focus on the development of more efficient synthesis methods to improve the yield and purity of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline. Another area of research could focus on the development of new derivatives of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline with improved biological activities. In addition, future research could focus on the in vivo evaluation of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline to determine its potential as a therapeutic agent. Finally, research could focus on the elucidation of the mechanism of action of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline to better understand its biological activities.
Synthesis Methods
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline can be synthesized through a multistep process that involves the reaction of 4-bromoacetophenone with ethylamine to form N-[1-(4-bromophenyl)ethyl]acetamide. This intermediate is then reacted with chlorosulfonic acid to form N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline. The synthesis of N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been optimized to achieve high yields and purity.
Scientific Research Applications
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been extensively studied for its biological and pharmacological properties. It has been shown to have antimicrobial, anti-inflammatory, and anticancer activities. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been tested against a variety of microorganisms, including bacteria, fungi, and viruses, and has shown promising results as a potential therapeutic agent. N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline has been studied for its anticancer activities and has shown promising results in inhibiting the growth of cancer cells.
properties
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrClN2O2/c1-9(10-2-4-11(15)5-3-10)17-13-8-12(16)6-7-14(13)18(19)20/h2-9,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVWCNSGZJMPVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)NC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenyl}acetamide hydrobromide](/img/structure/B4929905.png)
![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)

![2-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxybenzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4929980.png)
![N-cyclopentyl-6-[4-(4-morpholinyl)-1-piperidinyl][1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4929984.png)

![11-(3,4-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929997.png)